Methyl 2-cyano-2(3-thienyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
methyl 2-cyano-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5,7H,1H3 |
InChI Key |
VFMUSSCPSVLZSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=CSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyano 2 3 Thienyl Acetate
Direct Synthetic Routes to Methyl 2-cyano-2(3-thienyl)acetate
Direct synthesis of the target compound can be accomplished through specific chemical transformations, including dehydrohalogenation and Knoevenagel condensation.
Synthesis via Dehydrohalogenation of Thienylidene Precursors
One documented method for the preparation of this compound involves the dehydrohalogenation of a thienylidene precursor. prepchem.com This process begins with the treatment of methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate with sulfuryl chloride in methylene (B1212753) chloride at a reduced temperature. prepchem.comchemicalbook.com This reaction introduces a halogen, which is subsequently eliminated to form the desired double bond, yielding the final product.
| Precursor | Reagent | Solvent | Product |
| Methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate | Sulfuryl chloride | Methylene chloride | This compound |
This table outlines the key components in the dehydrohalogenation synthesis of this compound.
Knoevenagel Condensation Approaches with Thiophene (B33073) Carboxaldehydes (referring to analogs)
The Knoevenagel condensation is a widely utilized carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the reaction of an active hydrogen compound, such as a cyanoacetate (B8463686), with a carbonyl compound like an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgyoutube.com This reaction is a modification of the aldol (B89426) condensation and proceeds through nucleophilic addition followed by dehydration. wikipedia.org
While a direct Knoevenagel condensation of 3-thiophenecarboxaldehyde (B150965) with methyl cyanoacetate to yield this compound is a plausible route, much of the available literature details this reaction with analogous compounds. For instance, the condensation of various aldehydes with ethyl cyanoacetate or other active methylene compounds is extensively reported. researchgate.netscielo.org.mxresearchgate.netorganic-chemistry.org These reactions are often facilitated by catalysts such as piperidine, researchgate.net triphenylphosphine, researchgate.netorganic-chemistry.org or ionic liquids like diisopropylethylammonium acetate (B1210297) (DIPEAc). scielo.org.mx Microwave irradiation has also been employed to enhance reaction rates and yields. researchgate.netorganic-chemistry.orgunifap.br
The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. scielo.org.mx This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. scielo.org.mx Subsequent dehydration of the resulting intermediate yields the α,β-unsaturated product. wikipedia.orgscielo.org.mx
| Aldehyde | Active Methylene Compound | Catalyst | Product Type |
| Aromatic/Heterocyclic Aldehydes | Ethyl Cyanoacetate | Piperidine | α,β-unsaturated cyanoacrylates |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | (E)-α-cyanoacrylates |
| Aldehydes | Ethyl Cyanoacetate | DIPEAc | Cyanoacrylates |
This interactive table showcases examples of Knoevenagel condensation reactions with analogs, highlighting the versatility of this method.
General Synthetic Strategies for Thienyl-Substituted Cyanoacetates and Analogs
Broader synthetic strategies that are applicable to the synthesis of thienyl-substituted cyanoacetates and related compounds include alkylation and condensation reactions, as well as multi-component pathways.
Alkylation and Condensation Reactions of Cyanoacetates
The alkylation of cyanoacetates is a fundamental method for introducing various substituents. This approach can be adapted for the synthesis of thienyl-substituted cyanoacetates. For example, a palladium-catalyzed decarboxylative coupling of potassium cyanoacetate with aryl bromides and chlorides has been described for the synthesis of α-diaryl nitriles, demonstrating the feasibility of coupling cyanoacetate moieties with aromatic systems. nih.gov
Condensation reactions, beyond the Knoevenagel type, also provide pathways to these compounds. The Claisen condensation, for instance, involves the reaction of enolates with esters to form β-keto esters. youtube.com While distinct from the direct synthesis of the target compound, these fundamental reactions form the basis for constructing the necessary carbon skeletons.
Multi-component Reaction Pathways for Thienyl-Cyano Compounds
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more reactants. nih.gov These reactions are valuable for creating molecular diversity. nih.gov For instance, the synthesis of (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles has been achieved through the condensation of arylmethylidene derivatives of malononitrile (B47326) dimer with an enamine. mdpi.com This demonstrates the potential of MCRs to construct complex heterocyclic systems incorporating a cyano group and a thienyl (or other aryl) substituent. mdpi.com
Another example is the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides to produce allylic amines. nih.gov This type of reaction, which can involve the in-situ formation of an imine intermediate, highlights the power of MCRs in forming multiple new bonds in a single operation. nih.gov
| Reaction Type | Reactants | Key Features | Product Class |
| Palladium-catalyzed decarboxylative coupling | Potassium cyanoacetate, Aryl halides | Forms C-C bond between cyanoacetate and aryl group | α-Aryl nitriles |
| Condensation of malononitrile dimer derivatives | Arylmethylidene derivatives of malononitrile dimer, Enamine | Forms complex heterocyclic systems | (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles |
| Nickel-catalyzed multicomponent coupling | Alkenes, Aldehydes, Amides | Efficient formation of multiple bonds | Allylic amines |
This table provides an overview of general synthetic strategies applicable to thienyl-substituted cyanoacetates and their analogs.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyano 2 3 Thienyl Acetate
Nucleophilic and Electrophilic Pathways
The reactivity of Methyl 2-cyano-2-(3-thienyl)acetate is characterized by the electrophilic nature of the carbon atoms in the cyano and ester groups, and the nucleophilic potential of the thienyl ring.
Electrophilicity at the α,β-Unsaturated Site (analogous behavior)
While Methyl 2-cyano-2-(3-thienyl)acetate is not a classic α,β-unsaturated compound, the thienyl ring can participate in reactions analogous to those of unsaturated systems. The electron-withdrawing nature of the cyano and ester groups can activate the thienyl ring, making it susceptible to nucleophilic attack. This is conceptually similar to the Michael addition reaction, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.govyoutube.comyoutube.com In this case, the thienyl ring can act as an extended conjugated system, and nucleophiles can potentially add to the ring, particularly at positions ortho and para to the substituent.
The electrophilicity of related cyclic enones and α,β-unsaturated lactones has been studied, providing insights into the factors that influence their reactivity. nih.govresearchgate.netrsc.orgnih.gov For instance, cyclization has been shown to have different effects on the reactivity of enones and lactones, with cyclic α,β-unsaturated lactones being significantly more reactive than their acyclic counterparts. nih.govresearchgate.netnih.gov The presence of an additional electron-withdrawing group, such as a cyano group, can increase the rate of nucleophilic addition. nih.gov
Nucleophilic Substitution Reactions Involving the Cyano Group
The cyano group in Methyl 2-cyano-2-(3-thienyl)acetate is a key functional group that can undergo a variety of nucleophilic substitution reactions. The cyanide ion is an ambident nucleophile, meaning it can react through either the carbon or nitrogen atom. thieme-connect.de In the context of the cyano group in this molecule, the carbon atom is electrophilic and can be attacked by nucleophiles.
One of the most common reactions of the cyano group is hydrolysis, which can be catalyzed by either acid or base. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. libretexts.orgyoutube.comchemrevise.org This transformation proceeds through a tetrahedral intermediate and is a fundamental reaction in organic synthesis. youtube.com
The cyano group can also be a precursor to other functional groups. For example, it can be reduced to a primary amine. This versatility makes the cyano group a valuable synthetic handle.
Cyclization Reactions
The structure of Methyl 2-cyano-2-(3-thienyl)acetate, with its thienyl ring and reactive cyano and ester groups, makes it a suitable substrate for various cyclization reactions to form fused heterocyclic systems.
Radical Cyclization Studies
Radical cyclization reactions offer a powerful method for the construction of cyclic molecules. mdpi.com Thiyl radicals, which can be generated from thiols, are known to participate in cyclization reactions with unsaturated systems. mdpi.commdpi.com In the context of thienyl-cyanoesters, radical cyclizations could be initiated by the formation of a radical on the thienyl ring or at the α-position to the ester and cyano groups. Oxidative conditions can be employed to generate radical cations, which can then undergo cyclization. nih.govrsc.org For instance, oxidative radical cascade cyclizations of acrylamides derived from 2-cyano-3-arylanilines have been reported to yield complex fused heterocyclic systems. rsc.org
Intramolecular Cyclization Pathways
Methyl 2-cyano-2-(3-thienyl)acetate and its derivatives are valuable precursors for the synthesis of thienopyridines and other fused heterocyclic systems. Thienopyridines are an important class of compounds with diverse biological activities. researchgate.net One of the most well-known methods for synthesizing substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.orgresearchgate.netumich.edu This reaction can be used to construct a thiophene (B33073) ring, which can then be further elaborated.
Intramolecular cyclization of appropriately substituted thienyl-cyanoacetates can lead to the formation of thienopyridines. For example, a compound with a reactive group on a side chain attached to the thienyl ring can cyclize onto the nitrogen of the cyano group or the carbon of the ester group. Palladium-catalyzed intramolecular C-H addition of indole (B1671886) derivatives to nitriles has been shown to be an effective method for synthesizing fused polycyclic indoles. nih.gov Similar strategies could potentially be applied to thienyl analogs. The intramolecular cyclization of N-cyano sulfoximines has also been reported, demonstrating the reactivity of the cyano group in ring-forming reactions. nih.gov
Oxidation and Reduction Chemistry
The cyano and ester functionalities in Methyl 2-cyano-2-(3-thienyl)acetate can undergo both oxidation and reduction reactions, providing pathways to a variety of other functional groups. masterorganicchemistry.com
Oxidation:
While the direct oxidation of the cyano group is not a common transformation, the thienyl ring can be susceptible to oxidation under certain conditions. The oxidation of organic molecules generally involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. ucr.edukhanacademy.org The oxidation of alcohols to aldehydes and ketones, and further to carboxylic acids, are fundamental transformations in organic chemistry. harvard.eduvanderbilt.edu
Reduction:
The reduction of both the cyano and ester groups is well-established. The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemrevise.org This is a valuable transformation for introducing an amino group into a molecule.
The ester group can be reduced to a primary alcohol. stackexchange.comcore.ac.ukresearchgate.netorganic-chemistry.orgnih.gov This reduction can be achieved using strong reducing agents like LiAlH₄. The reduction of α-amino acids to the corresponding amino alcohols is a common procedure in peptide and medicinal chemistry. stackexchange.comresearchgate.netorganic-chemistry.org
The selective reduction of one functional group in the presence of the other can be achieved by careful choice of reagents and reaction conditions. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and can often selectively reduce a ketone or aldehyde in the presence of an ester.
Role of the Thienyl Moiety in Reactivity Modulation
The thienyl moiety in methyl 2-cyano-2(3-thienyl)acetate plays a crucial role in modulating the molecule's reactivity through a combination of electronic and steric effects. The sulfur-containing aromatic ring influences the acidity of the α-hydrogen, the stability of carbanionic intermediates, and the accessibility of the reactive center to incoming reagents.
The thiophene ring is considered an electron-rich aromatic system, more so than benzene, due to the ability of the sulfur atom's lone pairs to participate in π-conjugation. wikipedia.orgnumberanalytics.com This electron-donating nature has a significant impact on the adjacent carbon atom bearing the cyano and methoxycarbonyl groups.
Electronic Effects of the Thienyl Group
The electronic influence of the 3-thienyl group can be understood by comparing its properties to other aromatic and heterocyclic systems. Thiophene is more reactive towards electrophilic substitution than benzene, indicating its superior electron-donating capability. numberanalytics.com However, it is less reactive than other five-membered heterocycles like furan (B31954) and pyrrole. numberanalytics.com
This increased electron density from the thienyl ring can influence the reactivity of the α-carbon in this compound in several ways:
Stabilization of Adjacent Carbanions: In reactions involving the deprotonation of the α-carbon, the electron-donating nature of the thienyl ring can help to stabilize the resulting carbanion through resonance. This stabilization facilitates the formation of the carbanion, making the α-proton more acidic than it would be if attached to a less electron-rich group.
Interactive Data Table: Comparison of Aromaticity and Reactivity
| Aromatic System | Relative Reactivity towards Electrophilic Substitution | Key Electronic Feature |
| Pyrrole | ~10^5 times more reactive than thiophene | Nitrogen lone pair highly delocalized |
| Furan | ~10^2 times more reactive than thiophene | Oxygen lone pair contributes to aromaticity |
| Thiophene | More reactive than benzene numberanalytics.com | Sulfur lone pairs contribute to π-system wikipedia.org |
| Benzene | Standard reference | 6 π-electrons in a stable ring |
Steric Effects of the Thienyl Moiety
Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and mechanisms. numberanalytics.com The thienyl group, while not exceptionally bulky, does impose a degree of steric hindrance around the reactive α-carbon. numberanalytics.comnumberanalytics.com
The impact of this steric hindrance can be observed in reactions where a nucleophile or a base approaches the α-carbon. The size of the thienyl ring can influence the trajectory of this approach, potentially favoring certain conformations or transition states. nih.gov
Influence on Nucleophilic Attack: In reactions such as SN2 substitutions at the α-carbon (if a suitable leaving group were present), the bulk of the thienyl group would hinder the backside attack of a nucleophile, potentially slowing the reaction rate compared to a less sterically demanding substituent. nih.gov
Regioselectivity in Reactions: For reactions involving the thienyl ring itself, the position of substitution is affected by both electronic and steric factors. In the case of the 3-thienyl group, electrophilic substitution is generally directed to the 2- and 5-positions, which are electronically activated. However, the substituent at the 3-position can sterically influence the distribution of products between these two sites.
Interactive Data Table: Steric Parameters of Aromatic Groups (Illustrative)
| Group | van der Waals Radius (Illustrative) | Potential for Steric Hindrance |
| Phenyl | Moderate | Can hinder approach to ortho positions |
| 3-Thienyl | Moderate | Influences accessibility of adjacent sites |
| Naphthyl | High | Significant steric bulk |
| tert-Butyl | High | Classic example of a sterically hindering group |
Computational Chemistry and Theoretical Studies on Methyl 2 Cyano 2 3 Thienyl Acetate and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For analogs of Methyl 2-cyano-2(3-thienyl)acetate, such as Methyl-3-aminothiophene-2-carboxylate, DFT studies have been performed to elucidate their structural parameters. mdpi.com In a study on Methyl-3-aminothiophene-2-carboxylate, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic crystal system with the P21/c space group. mdpi.com The C=O groups were found to be in the same plane as the thiophene (B33073) ring. mdpi.com
For a related compound, Methyl cyanoacetate (B8463686), computational studies have also provided insights into its structure. nih.govsigmaaldrich.com The planarity of the ester group and the orientation of the cyano and methyl groups are key determinants of its conformational stability. mdpi.com It can be inferred that for this compound, the thienyl group, the cyano group, and the methyl acetate (B1210297) group attached to the central carbon atom would adopt a specific three-dimensional arrangement to minimize steric hindrance and optimize electronic interactions. The geometry around the central chiral carbon is crucial for its reactivity and interactions with other molecules.
Table 1: Selected Computed Descriptors for Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Methyl cyanoacetate | C4H5NO2 | 99.09 | -0.5 |
| Methyl-3-aminothiophene-2-carboxylate | C6H7NO2S | 157.19 | 1.3 |
Data sourced from PubChem and related computational studies. mdpi.comnih.gov
DFT calculations can also predict a variety of chemical reactivity descriptors. These parameters, derived from the electronic structure, help in understanding the reactivity of a molecule. Global reactivity descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω) are often calculated.
For instance, in computational studies of cyano-substituted compounds, the strong electron-withdrawing nature of the cyano group significantly influences these descriptors. nih.gov This effect is expected to be prominent in this compound, making the α-carbon more acidic and susceptible to nucleophilic attack at the carbonyl carbon.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.
For thiophene derivatives like Methyl-3-aminothiophene-2-carboxylate, FMO analysis has shown that the HOMO and LUMO are distributed over the entire molecule. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-withdrawing cyano and ester groups. The energy of these orbitals and their gap would be influenced by the substitution pattern on the thiophene ring and the nature of the ester group. Computational studies on related insecticides containing a cyano group have utilized HOMO and LUMO diagrams to understand their electronic properties and reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Compound
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Methyl-3-aminothiophene-2-carboxylate | -5.98 | -1.45 | 4.53 |
Theoretical data for illustrative purposes based on similar compounds.
Theoretical Studies on Reaction Pathways and Energetics
Computational chemistry can be used to model reaction pathways and calculate the energetics of transition states and intermediates. This provides valuable insights into reaction mechanisms and helps in predicting the feasibility of a reaction.
For cyanoacetate derivatives, theoretical studies have been conducted on reactions like the Knoevenagel condensation. sigmaaldrich.com These studies investigate the role of catalysts and the stability of intermediates. For this compound, theoretical modeling could be employed to study its behavior in various reactions, such as alkylations, condensations, and cyclizations. The calculations would help in understanding the stereoselectivity of reactions involving the chiral center and the regioselectivity of reactions on the thiophene ring.
Methyl 2 Cyano 2 3 Thienyl Acetate As a Versatile Synthetic Intermediate and Building Block
Precursor in Heterocyclic Synthesis
The molecular architecture of methyl 2-cyano-2(3-thienyl)acetate makes it an ideal starting material for the synthesis of numerous heterocyclic compounds. The interplay between the thienyl moiety and the reactive dicarbonyl-like functionality enables the construction of fused ring systems and substituted mono-heterocycles of significant interest in medicinal and materials chemistry.
Formation of Thienyl-Fused Heterocycles (e.g., Thienopyridines)
This compound is a key precursor for synthesizing thienopyridines, a class of compounds where a thiophene (B33073) ring is fused to a pyridine (B92270) ring. These scaffolds are of significant interest in pharmaceutical research. The synthesis of these fused systems often relies on reactions that build the pyridine ring onto the existing thiophene.
One of the most effective methods for this transformation is the Gewald reaction . While the classical Gewald reaction synthesizes a 2-aminothiophene from a ketone or aldehyde, an activated nitrile, and elemental sulfur, a related approach can be used to build a pyridine ring fused to a thiophene. organic-chemistry.orgbeilstein-journals.org For instance, a modified Gewald approach can lead to the formation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, which are important intermediates for kinase inhibitors. mdpi.com The reaction typically involves the condensation of a cyclic ketone with the active methylene (B1212753) compound, followed by cyclization. mdpi.comnih.gov
Another powerful strategy is the Thorpe-Ziegler cyclization . This intramolecular reaction involves the cyclization of a dinitrile to form an enamino-nitrile, which is a common route to fused pyridines. In a typical sequence leading to thieno[2,3-b]pyridines, a precursor like a 2-S-substituted pyridine derivative undergoes intramolecular cyclization upon treatment with a base like sodium ethoxide. aun.edu.egnih.gov The versatility of this compound allows it to be incorporated into starting materials suitable for these types of cyclizations, leading to the desired thienopyridine core.
Table 1: Representative Synthesis of Thieno[2,3-b]pyridine Derivatives
| Starting Material Class | Key Reagents | Reaction Type | Product Class |
|---|---|---|---|
| Cycloalkanone + Activated Nitrile | Elemental Sulfur, Base (e.g., Triethylamine) | Gewald-type Reaction | 2-Aminothiophene derivatives (precursors to thienopyrimidines) |
| 2-S-Substituted Pyridines | Base (e.g., Sodium Ethoxide) | Thorpe-Ziegler Cyclization | 3-Aminothieno[2,3-b]pyridines |
| 2-Chloropyridine-3-carbonitrile | Thioglycolic acid derivatives | Nucleophilic Substitution & Cyclization | Thieno[2,3-b]pyridine esters and amides |
Synthesis of Pyridine and Pyrimidine (B1678525) Derivatives
The reactivity of this compound makes it an excellent substrate for multicomponent reactions to form highly substituted pyridine and pyrimidine rings. The active methylene group, flanked by the cyano and ester functionalities, readily participates in condensations.
For pyridine synthesis, a one-pot, four-component reaction is often employed, combining an aldehyde, the active methylene compound (like this compound), a ketone (such as a 2-acetylthiophene), and ammonium (B1175870) acetate (B1210297). nih.gov This approach, a variation of the Hantzsch pyridine synthesis, provides a straightforward and efficient route to 2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov The reaction proceeds under mild conditions and can be promoted by microwave irradiation. nih.gov
For the synthesis of thieno[2,3-d]pyrimidines, a common strategy involves the initial construction of a 2-aminothiophene ring via the Gewald reaction. mdpi.comscielo.br This 2-aminothiophene intermediate, which can be derived from precursors related to this compound, is then cyclized with various reagents to form the fused pyrimidine ring. For example, reaction with formamide, formic acid, or chloroformamidine (B3279071) hydrochloride can yield the corresponding thieno[2,3-d]pyrimidin-4-ones or 4-aminothieno[2,3-d]pyrimidines. mdpi.comscielo.br
Table 2: Multicomponent Synthesis of Pyridine Derivatives
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Type |
|---|---|---|---|---|---|
| Aldehyde | This compound (analog) | Ketone | Ammonium Acetate | Ethanol / Microwave | Substituted Pyridines |
| Ketone | Amidines | TEMPO / Iron(II)-complex | N/A | N/A | Substituted Pyrimidines |
| β-Keto esters | Amidines | N/A | N/A | Ultrasound | 4-Pyrimidinols |
Role in the Synthesis of Oxazoloquinolines and Imidazolecarboxylates (from similar derivatives)
While direct synthesis of oxazoloquinolines from this compound is less commonly cited, the reactivity of the cyanoacetate (B8463686) moiety is well-established in the formation of other five-membered heterocycles like isoxazoles and pyrazoles, illustrating its potential. For example, methyl cyanoacetate reacts with arylisothiocyanates to form thioxo-propanoates. These intermediates, upon reaction with hydroxylamine, cyclize to yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. scielo.org.mx This demonstrates the ability of the cyanoacetate unit to act as a three-carbon synthon for building heterocyclic rings.
Similarly, the cyanoacetate functionality is a precursor to pyrazoles. Condensation of a cyanoacetohydrazide derivative—which can be prepared from the corresponding methyl ester—with reagents like acetylacetone (B45752) leads to the formation of substituted pyrazoles. mdpi.com Furthermore, multicomponent syntheses using hydrazines and β-ketoesters (which can be formed from compounds like this compound) provide access to a wide variety of pyrazole (B372694) derivatives. beilstein-journals.org This established reactivity pattern suggests its utility in analogous syntheses of other heterocycles, including imidazolecarboxylates and potentially oxazoloquinolines, under appropriate reaction conditions.
Applications in Carbon-Carbon Bond Formation (e.g., Knoevenagel adducts derived from cyanoacetic acid)
A primary application of this compound in organic synthesis is its role as an active methylene compound in the Knoevenagel condensation . researchgate.netresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation. researchgate.net It involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. nih.gov
The methine proton in this compound is particularly acidic due to the electron-withdrawing effects of both the adjacent cyano (-CN) and methyl ester (-COOCH₃) groups. nih.gov This allows for easy deprotonation by even a weak base, such as an amine (e.g., piperidine) or diisopropylethylammonium acetate (DIPEAc), to form a stabilized carbanion. researchgate.net This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate readily eliminates a molecule of water to produce a stable, conjugated system. researchgate.net
These Knoevenagel adducts, which are α,β-unsaturated cyanoesters, are valuable synthetic intermediates themselves, primed for subsequent Michael additions or cycloaddition reactions. organic-chemistry.org The reaction is highly efficient and can be carried out under mild, solvent-free conditions, sometimes enhanced by microwave irradiation. organic-chemistry.org
Table 3: Knoevenagel Condensation of Active Methylene Compounds
| Active Methylene Compound | Carbonyl Compound | Catalyst | Product Type |
|---|---|---|---|
| This compound | Aromatic/Heterocyclic Aldehydes | Piperidine, DIPEAc, Triphenylphosphine | (E)-Methyl 2-cyano-3-aryl/heteroaryl-2-(3-thienyl)propenoate |
| Ethyl Cyanoacetate | Various Aldehydes | Diisopropylethylammonium acetate (DIPEAc) | Ethyl Cyanoacrylates |
| Cyanoacetic Acid | Furfural | KOH / Microwave | Knoevenagel Adducts |
Development of Modified Reagents and Coupling Agents (utilizing cyanoacetate moiety)
The ester functionality of this compound can be readily transformed to create modified reagents and coupling agents for further synthetic elaborations. A common and highly useful transformation is the conversion of the methyl ester to an acetohydrazide (also known as a carbohydrazide).
This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov The resulting product, 2-cyano-2-(3-thienyl)acetohydrazide, is a versatile bifunctional molecule. It retains the reactive cyano-activated methylene group while introducing a nucleophilic hydrazide moiety (-CONHNH₂). mdpi.comnih.gov
This acetohydrazide can serve as a key building block for a variety of heterocyclic systems. For example:
It can be condensed with aldehydes or ketones to form Schiff bases (hydrazones), which can be further cyclized or used as ligands in coordination chemistry.
Reaction with β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) or acetylacetone, leads to the formation of pyrazole derivatives. mdpi.com
It can participate in cyclization reactions to form five-membered heterocycles like 1,3,4-oxadiazoles. mdpi.com
By converting the relatively stable methyl ester into a reactive hydrazide, this compound is transformed into a powerful synthetic tool for constructing complex molecular architectures.
Future Research Directions and Advanced Applications in Synthetic Chemistry
Stereoselective Synthesis of Methyl 2-cyano-2(3-thienyl)acetate Derivatives
The development of stereoselective methods for the synthesis of derivatives of this compound is a significant area of research. The introduction of chirality into these molecules can have a profound impact on their biological activity and material properties.
One promising approach involves the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of reactions. For instance, the catalytic asymmetric synthesis of related chiral thiohydantoins has been achieved with high yields and excellent enantioselectivities through a domino cyclization reaction. This methodology, which constructs two C-N bonds in a single step, demonstrates the potential for creating complex chiral molecules from simple precursors.
Another strategy focuses on the asymmetric synthesis of multilayer 3D chiral molecules, where central-to-multilayer folding chirality control is a key concept. Although not directly applied to this compound itself, the principles of using double Suzuki couplings to asymmetrically construct C-C bonds could be adapted for the synthesis of its chiral derivatives. The ability to separate individual diastereopure isomers is crucial for evaluating their unique properties.
The synthesis of a new 1,10-seco-triterpenoid with a 2-cyano-3,10-diketone fragment and its subsequent regioselective cyclization highlights the potential for creating complex, stereochemically defined polycyclic structures. The stereoselective heterocyclization under acidic conditions to form a 2S-cyano-pyran-3-one ring showcases the ability to control the formation of specific stereoisomers.
| Catalyst/Method | Reaction Type | Key Feature | Reference |
| Chiral Phosphoric Acid | Domino Cyclization | High enantioselectivity (up to 97% ee) in the synthesis of chiral thiohydantoins. | |
| Double Suzuki Coupling | Asymmetric C-C Bond Formation | Construction of multilayer 3D chiral molecules with defined configurations. | |
| Acidic Catalysis | Stereoselective Heterocyclization | Formation of a 2S-cyano-pyran-3-one ring from a 1,10-seco-triterpenoid. |
Catalyst Development for Reactions Involving this compound
Advances in catalyst development are pivotal for enhancing the efficiency and selectivity of reactions involving this compound. Research is directed towards creating more robust and versatile catalytic systems.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. A sustainable Pd-catalyzed direct arylation of thienyl derivatives has been developed using PdCl2 as the palladium source in deep eutectic solvents. This method is notable for its ability to proceed under air and in non-anhydrous conditions, with catalyst loadings as low as 1 mol %. The protocol demonstrates broad functional group tolerance, including nitriles and esters, making it relevant for the derivatization of this compound.
Metal-free catalysis offers an environmentally friendly alternative. A DBU-promoted, metal-free, three-component cascade annulation has been described for the synthesis of multiply substituted 3-cyano-thiophenes from 3-oxo-nitriles, enones, and elemental sulfur. This approach provides access to highly functionalized thiophenes in moderate to good yields. Furthermore, a metal-free denitrogenative transformation of 1,2,3-triazoles has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, overcoming the limitations of metal-catalyzed methods.
The catalytic activity of tungsten and molybdenum disulfides in reactions of thiophene (B33073) has also been investigated, suggesting potential applications in the transformation of thiophene-containing compounds like this compound.
| Catalyst System | Reaction Type | Advantages | Reference |
| PdCl2 in Deep Eutectic Solvents | Direct Arylation | Sustainable, air-tolerant, low catalyst loading, broad functional group tolerance. | |
| DBU | Three-Component Cascade Annulation | Metal-free, good functional group tolerance, synthesis of highly substituted thiophenes. | |
| Metal-Free (from 1,2,3-triazoles) | Denitrogenative Transformation | Environmentally friendly, cost-effective, avoids toxic metal residues. |
Integration into Flow Chemistry and Sustainable Synthetic Processes
The integration of this compound into flow chemistry and other sustainable synthetic processes is a key area of future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation.
The use of deep eutectic solvents (DESs) as a reaction medium for the Pd-catalyzed direct arylation of thienyl derivatives is a significant step towards greener synthesis. These solvents are often biodegradable and can be derived from renewable resources. The sustainability of such protocols can be evaluated using green metrics like the Eco-scale and E-factor.
The development of green chemical procedures, such as the synthesis of benzimidazoles by grinding reactants with a few drops of water at ambient temperature, highlights the potential for solvent-free or low-solvent reactions. This approach offers short reaction times and simplified work-up procedures, eliminating the need for chromatographic purification.
Flow chemistry is particularly well-suited for the synthesis of active pharmaceutical ingredients and for conducting kinetic studies of fast reactions. The ability to precisely control reaction parameters in a flow reactor can lead to higher yields and purities.
| Sustainable Approach | Key Features | Potential Application for this compound | Reference |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, automation. | Efficient and scalable synthesis of derivatives. | |
| Deep Eutectic Solvents (DESs) | Biodegradable, renewable, improved reaction conditions. | Greener direct arylation and other coupling reactions. | |
| Grinding/Solvent-Free Reactions | Reduced solvent waste, simplified work-up, short reaction times. | Environmentally friendly synthesis of heterocyclic derivatives. |
Exploration of Novel Reaction Pathways and Derivatization Strategies
Researchers are actively exploring novel reaction pathways and derivatization strategies to expand the chemical space accessible from this compound. These efforts aim to create new molecular scaffolds with unique properties.
One area of exploration is the synthesis of fused heterocyclic systems. For example, thieno[3,2-b]thiophene (B52689) and its derivatives can be synthesized on a large scale and subsequently functionalized through metallation and bromine-lithium exchange reactions. This allows for the introduction of various substituents at specific positions on the thiophene ring system.
The reactivity of the cyanoacetamide moiety, which is structurally related to the cyanoacetate (B8463686) group in the title compound, has been extensively reviewed. The cyano and carbonyl groups can react with bidentate reagents to form a wide variety of five- and six-membered heterocycles and their fused derivatives. This highlights the potential of this compound as a building block for diverse heterocyclic structures.
Chemical derivatization strategies are also being employed to enhance the analytical performance of related compounds. For instance, the introduction of chromophores or fluorophores can significantly improve detection sensitivity in HPLC analysis. While focused on analytical applications, these derivatization reactions can also be adapted for the synthesis of novel functional molecules.
The synthesis of thienyl-containing triarylethylene derivatives with photochromic properties demonstrates another avenue for derivatization. These molecules exhibit fast-response photochromic behaviors and have potential applications in photoresponsive surfaces.
| Reaction/Strategy | Description | Potential Outcome | Reference |
| Synthesis of Fused Heterocycles | Large-scale synthesis and functionalization of thieno[3,2-b]thiophenes. | Access to novel polycyclic aromatic compounds. | |
| Reactions of the Cyanoacetate Moiety | Reaction with bidentate reagents to form heterocycles. | Diverse library of five- and six-membered heterocyclic derivatives. | |
| Photochromic Derivatives | Synthesis of thienyl-containing triarylethylenes. | Development of novel photoresponsive materials. |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-cyano-2(3-thienyl)acetate, and how can reaction conditions be systematically optimized?
Q. How can researchers resolve contradictions in reaction yield data when using different catalytic systems?
- Methodological Answer : Discrepancies often arise from catalyst deactivation or solvent-catalyst interactions. To address this:
- Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Characterize catalysts pre-/post-reaction using XRD or TEM to detect structural changes.
- Use computational models (DFT) to compare activation energies across catalysts (e.g., Pd/C vs. CuI) .
Q. What computational strategies predict the electronic properties of this compound for novel reactions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The cyano group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic additions .
-
Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents stabilize transition states) .
- Data Table : Calculated Electronic Properties
| Parameter | Value (eV) | Relevance to Reactivity |
|---|---|---|
| HOMO | -6.82 | Electron donation capacity |
| LUMO | -2.15 | Susceptibility to nucleophiles |
| Band Gap | 4.67 | Kinetic stability |
Q. How should researchers design experiments to evaluate pharmacological potential while addressing conflicting bioactivity reports?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Compare IC₅₀ values across cell lines to identify selectivity .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thienyl with phenyl) to isolate bioactive moieties.
- Contradiction Resolution : Replicate studies under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
